molecular formula C22H20 B085593 DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO- CAS No. 153-32-2

DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO-

Cat. No. B085593
CAS RN: 153-32-2
M. Wt: 284.4 g/mol
InChI Key: OFYYOTQOGCICNW-UHFFFAOYSA-N
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Description

Dibenzo(a,h)anthracene, 1,2,3,4,12,13-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is commonly referred to as DBA, and its chemical formula is C20H20. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals and is considered a human carcinogen.

Mechanism Of Action

DBA is a potent carcinogen that causes cancer by damaging DNA. It forms DNA adducts that interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. DBA also induces oxidative stress, which can contribute to DNA damage and cancer development.

Biochemical And Physiological Effects

DBA has been shown to cause a wide range of biochemical and physiological effects. It induces oxidative stress, DNA damage, and inflammation. DBA also alters gene expression, leading to changes in cell growth and differentiation. DBA has been shown to cause liver damage, lung damage, and immune system dysfunction.

Advantages And Limitations For Lab Experiments

DBA is a potent carcinogen that is widely used in laboratory experiments to study cancer biology and develop new cancer therapies. Its advantages include its ability to induce tumors in animals, its potency, and its relevance to human cancer. However, DBA has limitations, including its toxicity, its potential to cause mutations in laboratory workers, and its limited solubility in water.

Future Directions

For DBA research include the development of new cancer therapies, the use of DBA as a biomarker for cancer risk assessment, and the investigation of DBA-induced immune system dysfunction.

Synthesis Methods

DBA is synthesized by the benzene ring fusion of anthracene. The synthesis of DBA involves the reaction of anthracene with benzene in the presence of a catalyst such as aluminum chloride. The reaction leads to the formation of DBA, which is then purified by recrystallization. The purity of DBA is essential for its use in scientific research.

Scientific Research Applications

DBA is widely used in scientific research to study the mechanism of action of carcinogens and to develop new cancer therapies. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals. It is used to induce tumors in animals for the study of cancer biology and the development of cancer therapies.

properties

CAS RN

153-32-2

Product Name

DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO-

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

5,6,8,9,10,11-hexahydronaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C22H20/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,10,12-14H,2,4,6,8-9,11H2

InChI Key

OFYYOTQOGCICNW-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23

Other CAS RN

153-32-2

synonyms

1,2,3,4,12,13-Hexahydrodibenz[a,h]anthracene

Origin of Product

United States

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